molecular formula C10H12N2O4S B2412039 [(2-Methyl-5-nitrophenyl)sulfonyl]prop-2-enylamine CAS No. 126148-14-9

[(2-Methyl-5-nitrophenyl)sulfonyl]prop-2-enylamine

Cat. No. B2412039
CAS RN: 126148-14-9
M. Wt: 256.28
InChI Key: JNWOWAYNNJOHJZ-UHFFFAOYSA-N
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Description

“[(2-Methyl-5-nitrophenyl)sulfonyl]prop-2-enylamine” is a chemical compound with the molecular formula C10H12N2O4S . It is a part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[(2-Methyl-5-nitrophenyl)sulfonyl]prop-2-enylamine” are not provided in the search results .

Safety And Hazards

The safety information available indicates that “[(2-Methyl-5-nitrophenyl)sulfonyl]prop-2-enylamine” may cause skin irritation (H315), serious eye irritation (H319), and is very toxic to aquatic life with long lasting effects (H410) . The compound is classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, and Skin Irritant 2 .

properties

IUPAC Name

2-methyl-5-nitro-N-prop-2-enylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c1-3-6-11-17(15,16)10-7-9(12(13)14)5-4-8(10)2/h3-5,7,11H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWOWAYNNJOHJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Methyl-5-nitrophenyl)sulfonyl]prop-2-enylamine

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